molecular formula C15H20N2O2S B4740921 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1-piperidinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1-piperidinecarbothioamide

Cat. No. B4740921
M. Wt: 292.4 g/mol
InChI Key: SIXUGRMSDNJZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1-piperidinecarbothioamide, also known as BTCP, is a chemical compound that has been widely studied for its potential therapeutic applications. BTCP belongs to the class of piperidine derivatives and has been found to exhibit diverse pharmacological properties. In

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1-piperidinecarbothioamide acts as a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the brain, which results in the observed pharmacological effects of this compound. This compound also acts as a partial agonist of the mu-opioid receptor, which contributes to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound also affects the expression of various genes that are involved in the regulation of pain, inflammation, and addiction. Moreover, this compound has been shown to have an impact on the immune system, as it can modulate the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1-piperidinecarbothioamide has several advantages for lab experiments. It exhibits high potency and selectivity, which makes it a useful tool for studying the pharmacology of neurotransmitter transporters and receptors. This compound is also relatively stable and can be easily synthesized in large quantities. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1-piperidinecarbothioamide. One potential application is the development of this compound-based drugs for the treatment of pain, inflammation, and addiction. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Moreover, the development of new synthesis methods for this compound could lead to the discovery of novel derivatives with improved pharmacological properties. Finally, the use of this compound in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of addiction and withdrawal symptoms. Moreover, this compound has been shown to have antidepressant and anxiolytic effects.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11-4-6-17(7-5-11)15(20)16-12-2-3-13-14(10-12)19-9-8-18-13/h2-3,10-11H,4-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXUGRMSDNJZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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